Hexadecyl-D-xylopyranoside
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Overview
Description
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
Hexadecyl-D-xylopyranoside is thought to be involved in several biochemical pathways. It has been suggested that it may play a role in the biosynthesis of glycosaminoglycans and could potentially act as an enzyme inhibitor . .
Biochemical Analysis
Biochemical Properties
Hexadecyl-D-xylopyranoside plays a significant role in biochemical reactions, primarily due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic biomolecules. This compound is known to interact with enzymes such as β-xylosidases, which hydrolyze the glycosidic bond in xylopyranosides . Additionally, this compound can interact with various proteins and lipids within the cell membrane, influencing membrane fluidity and permeability . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to induce glycosaminoglycan (GAG) chain synthesis, which plays a role in cell proliferation, differentiation, and migration . Additionally, this compound can impact histone acetylation, thereby affecting gene expression and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various cellular effects. This compound can bind to enzymes such as β-xylosidases, inhibiting or activating their activity . Furthermore, this compound can interact with cell membrane components, altering membrane properties and influencing signal transduction pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular responses, highlighting the compound’s potential as a biochemical tool and therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound remains stable under specific conditions, maintaining its activity and interactions with biomolecules . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound can enhance cellular functions and promote beneficial biochemical interactions . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For example, this compound can be metabolized by β-xylosidases, leading to the production of xylose and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in various cellular compartments . For instance, this compound can be transported across cell membranes by glucose transporters, allowing it to reach intracellular targets and exert its effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical and biomedical research .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cell membrane, where it interacts with membrane proteins and lipids to modulate membrane properties and signaling pathways . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl-D-xylopyranoside can be synthesized through chemical and enzymatic pathways. One common method involves the glycosylation of D-xylose with hexadecanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C, and can be completed within a few hours.
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as xylanases and glycosyltransferases are used to catalyze the reaction, resulting in high yields and purity . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The primary alcohol group in the hexadecyl chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the D-xylopyranose moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups in the D-xylopyranose moiety can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halides like hydrogen bromide (HBr) and nucleophiles such as sodium azide (NaN3) are frequently employed.
Major Products:
Oxidation: Hexadecanal, hexadecanoic acid.
Reduction: Hexadecyl alcohol, xylitol.
Substitution: Hexadecyl bromide, hexadecyl azide.
Scientific Research Applications
Hexadecyl-D-xylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Acts as a glycosylation agent in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Comparison with Similar Compounds
Octyl-D-xylopyranoside: Features an octyl (C8) alkyl chain, making it less hydrophobic compared to Hexadecyl-D-xylopyranoside.
Dodecyl-D-xylopyranoside: Contains a dodecyl (C12) alkyl chain, offering intermediate hydrophobicity.
Uniqueness: this compound’s longer alkyl chain provides greater hydrophobic interactions, making it more effective in stabilizing emulsions and enhancing solubility compared to its shorter-chain counterparts .
Properties
CAS No. |
115211-19-3 |
---|---|
Molecular Formula |
C21H42O5 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-hexadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-21-20(24)19(23)18(22)17-26-21/h18-24H,2-17H2,1H3/t18-,19+,20-,21-/m1/s1 |
InChI Key |
KQFKLUYHYJJLMP-PLACYPQZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
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